molecular formula C30H33N3O5S2 B2972026 ethyl 6-benzyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 524063-80-7

ethyl 6-benzyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2972026
CAS No.: 524063-80-7
M. Wt: 579.73
InChI Key: TYUSFSHEDZCMGH-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a thienopyridine derivative characterized by a tetrahydrothieno[2,3-c]pyridine core substituted with a benzyl group at position 6, a 4-(N,N-diallylsulfamoyl)benzamido moiety at position 2, and an ethyl carboxylate group at position 2. The presence of the diallylsulfamoyl group introduces unique electronic and steric properties, distinguishing it from related analogs .

Properties

IUPAC Name

ethyl 6-benzyl-2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O5S2/c1-4-17-33(18-5-2)40(36,37)24-14-12-23(13-15-24)28(34)31-29-27(30(35)38-6-3)25-16-19-32(21-26(25)39-29)20-22-10-8-7-9-11-22/h4-5,7-15H,1-2,6,16-21H2,3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUSFSHEDZCMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-benzyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound belonging to the class of thieno[2,3-c]pyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure suggests a variety of interactions with biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Thieno[2,3-c]pyridine core : Known for diverse biological properties.
  • Benzyl and benzamido groups : These aromatic systems enhance lipophilicity and may facilitate interactions with cellular targets.
  • Diallylsulfamoyl moiety : This group may play a role in enzyme inhibition or receptor modulation.

Anticancer Activity

Recent studies have indicated that derivatives of thieno[2,3-c]pyridine exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation in vitro. For example:

  • Case Study 1 : A study demonstrated that similar thieno[2,3-c]pyridine derivatives inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .

Antimicrobial Properties

Compounds with similar structures have been reported to possess antimicrobial activity against various pathogens. The sulfonamide group in the compound may contribute to this effect by inhibiting bacterial dihydropteroate synthase.

  • Case Study 2 : Research has shown that thieno[2,3-c]pyridine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

HDAC Inhibition

The compound has been identified as a potential histone deacetylase (HDAC) inhibitor, which is crucial in regulating gene expression and has implications in cancer therapy.

  • Research Finding : A patent application noted that compounds similar to this one demonstrated HDAC inhibitory action, suggesting potential use in treating autoimmune diseases and cancers .

The proposed mechanism of action involves several pathways:

  • Enzyme Inhibition : The diallylsulfamoyl group may interact with specific enzymes involved in cancer progression or bacterial growth.
  • Cell Cycle Modulation : The compound may induce cell cycle arrest at specific phases, leading to decreased proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways through mitochondrial signaling is a key feature observed in related compounds.

Data Summary Table

Property/ActivityDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
HDAC InhibitionPotential for treating cancers and autoimmune diseases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of thienopyridine derivatives with variations in substituents influencing physicochemical properties and biological activity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(N,N-Diallylsulfamoyl)benzamido C₃₁H₃₄N₄O₅S₂ 630.75 Sulfamoyl group with diallyl chains; potential allosteric modulation
Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 3,4-Dimethoxybenzamido C₂₈H₃₀N₂O₅S 530.62 Methoxy groups enhance lipophilicity; possible CNS penetration
Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Amino group C₁₇H₁₈N₂O₃S 330.40 Free amino group enables hydrogen bonding; simpler structure
Ethyl 6-benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride 2,4-Dimethoxybenzamido (hydrochloride salt) C₂₆H₂₉ClN₂O₅S 517.00 Increased solubility due to hydrochloride salt; altered pharmacokinetics
6-Acetyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-...-3-carboxamide 4-(N-Methyl-N-(tetrahydrofuran-2-yl)methylsulfamoyl) C₂₃H₂₈N₄O₆S₂ 520.60 Carboxamide terminus; tetrahydrofuran-derived sulfamoyl enhances polarity

Key Structural and Functional Insights

Substituent Effects on Binding Affinity: The diallylsulfamoyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance interactions with hydrophobic pockets or allosteric sites in receptors. This contrasts with methoxy-substituted analogs (e.g., ), where electron-donating groups improve membrane permeability but reduce polar interactions . Amino vs. Amido Groups: The free amino group in facilitates hydrogen bonding, whereas the amido linkage in the target compound may stabilize intramolecular interactions (e.g., hydrogen bonding between the amido carbonyl and thiophene ring) .

Pharmacokinetic Implications: The ethyl carboxylate group in the target compound and analogs (e.g., ) enhances metabolic stability compared to carboxamide derivatives (e.g., ), which are more prone to hydrolysis . Hydrochloride salts (e.g., ) improve aqueous solubility, critical for intravenous formulations, but may alter tissue distribution compared to neutral analogs .

Activity Trends: Thiophene vs. Benzene Core: Evidence from indicates that replacing the thiophene ring with benzene reduces allosteric enhancement of adenosine A1 receptor binding, underscoring the importance of the sulfur atom in electronic interactions. Sulfamoyl vs.

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